Cas no 1602327-99-0 (1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane)

1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane Chemical and Physical Properties
Names and Identifiers
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- 1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane
- EN300-1133880
- 1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane
- 1602327-99-0
-
- Inchi: 1S/C9H17IO2/c1-7(6-11-2)12-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3
- InChI Key: JOGMLVLYPDHVER-UHFFFAOYSA-N
- SMILES: IC1CCCC1OC(C)COC
Computed Properties
- Exact Mass: 284.02733g/mol
- Monoisotopic Mass: 284.02733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 18.5Ų
1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133880-5g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1133880-0.5g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1133880-1.0g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 1g |
$842.0 | 2023-06-09 | ||
Enamine | EN300-1133880-10g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1133880-5.0g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 5g |
$2443.0 | 2023-06-09 | ||
Enamine | EN300-1133880-2.5g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1133880-1g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1133880-0.25g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1133880-0.1g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1133880-10.0g |
1-iodo-2-[(1-methoxypropan-2-yl)oxy]cyclopentane |
1602327-99-0 | 10g |
$3622.0 | 2023-06-09 |
1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane Related Literature
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane
Compound 1602327-99-0: 1-Iodo-2-(1-methoxypropan-2-yl)oxycyclopentane
The compound with CAS No. 1602327-99-0, known as 1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane, is a unique organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is notable for its complex structure, which includes a cyclopentane ring substituted with an iodo group and a methoxypropanol group. The cyclopentane derivatives have been extensively studied due to their potential applications in drug design, polymer synthesis, and as intermediates in various chemical reactions.
Recent studies have highlighted the importance of iodoalkanes in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodo group in this compound makes it a valuable substrate for such reactions, enabling the construction of diverse carbon-carbon bonds. Researchers have demonstrated that 1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane can serve as an efficient precursor for synthesizing bioactive molecules, including those with potential anticancer properties.
The methoxypropanol group attached to the cyclopentane ring introduces additional functionality to the molecule. This group enhances the compound's solubility in organic solvents and may influence its reactivity in various chemical transformations. Recent advancements in asymmetric catalysis have also explored the use of such substituted cyclopentanes as chiral building blocks, paving the way for the synthesis of enantiomerically pure compounds.
In terms of applications, cyclopentane derivatives like this compound are being investigated for their role in polymer science. The rigid structure of cyclopentane can impart unique mechanical properties to polymers, making them suitable for high-performance materials. Additionally, the iodo group can be utilized in polymerization reactions to create functional polymers with tailored properties.
From an environmental perspective, understanding the degradation pathways of 1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane is crucial for assessing its impact on ecosystems. Recent research has focused on biodegradation studies, revealing that certain microbial communities can metabolize similar iodoalkanes under specific conditions. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.
Looking ahead, the synthesis and characterization of cyclopentane derivatives will continue to be a focal point in organic chemistry. The development of novel synthetic routes, such as those involving transition metal catalysis or bio-inspired methods, will further expand the utility of this compound. Moreover, its potential applications in drug delivery systems and nanotechnology are currently being explored, offering promising avenues for future research.
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